molecular formula C22H26N4O3 B4086361 3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide

3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4086361
M. Wt: 394.5 g/mol
InChI Key: ZVOLYASYZAICRO-UHFFFAOYSA-N
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Description

3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide is a complex organic compound characterized by the presence of nitro, piperidine, and pyrrolidine groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the nitro, piperidine, and pyrrolidine groups. Common synthetic routes include:

    Amidation: The formation of the benzamide core can be accomplished through the reaction of an appropriate benzoyl chloride with an amine.

    Substitution: The piperidine and pyrrolidine groups are introduced through nucleophilic substitution reactions, often using piperidine and pyrrolidine as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The piperidine and pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The benzamide core can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Piperidine, pyrrolidine, other nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the piperidine and pyrrolidine groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-isopropyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole
  • 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide

Uniqueness

3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and pyrrolidine groups enhances its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

3-nitro-N-(4-piperidin-1-ylphenyl)-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-22(23-18-7-9-19(10-8-18)24-12-2-1-3-13-24)17-6-11-20(21(16-17)26(28)29)25-14-4-5-15-25/h6-11,16H,1-5,12-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOLYASYZAICRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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